

Cost-effectiveness analysis of Carbetocin versus standard uterotonics

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Carbetocin vs. Standard Uterotonics: A Cost-Effectiveness Analysis

A Comparative Guide for Researchers and Drug Development Professionals

Postpartum hemorrhage (PPH) remains a leading cause of maternal morbidity and mortality worldwide. Uterotonic agents are essential for preventing and treating PPH by promoting uterine contractions. For decades, oxytocin has been the standard of care. However, the introduction of Carbetocin, a long-acting oxytocin analogue, has prompted extensive research into its comparative efficacy, safety, and cost-effectiveness. This guide provides an objective comparison of Carbetocin and standard uterotonics, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The cost-effectiveness of Carbetocin compared to standard uterotonics, primarily oxytocin, has been evaluated in various healthcare settings. The following tables summarize the key quantitative data from these analyses.

Table 1: Cost-Effectiveness of Carbetocin vs. Oxytocin in Vaginal Delivery



Country/Regio n	Incremental Cost per Patient	Incremental QALYs Gained per Patient	Incremental Cost- Effectiveness Ratio (ICER)	Key Findings
United Kingdom	-£55 (Cost Saving)[1][2]	0.0001[1][3]	Carbetocin is dominant (less costly and more effective)[1]	Carbetocin utilization leads to lower treatment costs and fewer PPH events.[1][2]
Colombia	Col\$ 85,259 (Increased Cost) [4][5]	0.0001[4][5]	Above the cost- effectiveness threshold for Colombia[4][5]	Carbetocin is more effective but not cost- effective for vaginal delivery in this setting.[5]
Philippines	US\$17.49 (Increased Cost) [6]	0.000405[6]	US\$43,164 per QALY gained[6]	Carbetocin is not considered cost-effective for vaginal delivery. [6][7]

QALY: Quality-Adjusted Life Year

Table 2: Cost-Effectiveness of Carbetocin vs. Oxytocin in Cesarean Section



Country/Regio n	Incremental Cost per Patient	Incremental QALYs Gained per Patient	Incremental Cost- Effectiveness Ratio (ICER)	Key Findings
Hong Kong	-US\$29 (Cost Saving)[8][9]	0.00059[8][9]	Carbetocin is dominant (less costly and more effective)[8]	Carbetocin was accepted as cost-effective in >99.7% of simulations at a willingness-to-pay of zero USD/QALY.[8][9]
Colombia	-Col\$ 20,116 (Cost Saving)[4] [5]	0.0033[4][5]	Carbetocin is dominant (less costly and more effective)[4][5]	Carbetocin is a dominant alternative for the prevention of PPH in high-risk patients undergoing cesarean section.[5]
Ecuador	US\$16.26 (Increased Cost) [10]	0.0067 DALYs averted	US\$2,432.89 per DALY averted	Carbetocin is highly cost- effective for the primary prevention of hemorrhage during cesarean delivery.[10]
Philippines	US\$13.19 (Increased Cost) [6]	0.001[6]	US\$13,187 per QALY gained[6]	Carbetocin is not considered cost-effective for cesarean section at its current price.[6][7]



				Carbetocin was reported to be
			Cost-effective at	cost-saving
	Not explicitly	Not explicitly	a threshold of	versus oxytocin
United Kingdom	stated, but cost-	stated, but cost-	£20,000 per	for the
	effective[1]	effective[1]	QALY in 70.5%	prevention of
			of scenarios.[1]	PPH following
				caesarean
				section.[1]

QALY: Quality-Adjusted Life Year; DALY: Disability-Adjusted Life Year

Experimental Protocols

The clinical evidence comparing Carbetocin and standard uterotonics is primarily derived from randomized controlled trials (RCTs). The methodologies of these trials share common elements, which are outlined below.

Patient Population

Participants are typically pregnant women at term, undergoing either vaginal delivery or cesarean section. Many studies focus on patients with at least one risk factor for PPH, such as multiple pregnancy, placenta previa, or a history of PPH.[11]

Intervention and Comparator

- Intervention Group: Receives a single dose of Carbetocin, typically 100 μg, administered intravenously (IV) or intramuscularly (IM) immediately after the delivery of the baby.[7][9][12]
- Comparator Group: Receives a standard uterotonic, most commonly oxytocin. Oxytocin
 administration protocols vary significantly between trials, ranging from a 5 IU IV bolus to a 30
 IU infusion over several hours.[7][13][14]

Outcome Measures

The primary outcomes in these trials are typically the incidence of PPH, often defined as blood loss ≥500 mL or ≥1000 mL, and the need for additional uterotonic agents.[2][10] Secondary



outcomes often include:

- Mean estimated blood loss
- Changes in hemoglobin and hematocrit levels[15]
- The need for blood transfusion[16]
- The need for uterine massage[17]
- Incidence of adverse effects such as nausea, vomiting, and changes in blood pressure.

Measurement of Blood Loss

Accurate measurement of blood loss is crucial. Methods used in clinical trials include:

- Gravimetric method: Weighing of all blood-soaked materials (swabs, drapes).[8]
- Calibrated collection drapes: Using drapes with markings to quantify blood volume.
- Visual estimation: While common in clinical practice, it is considered less accurate for research purposes.[18]

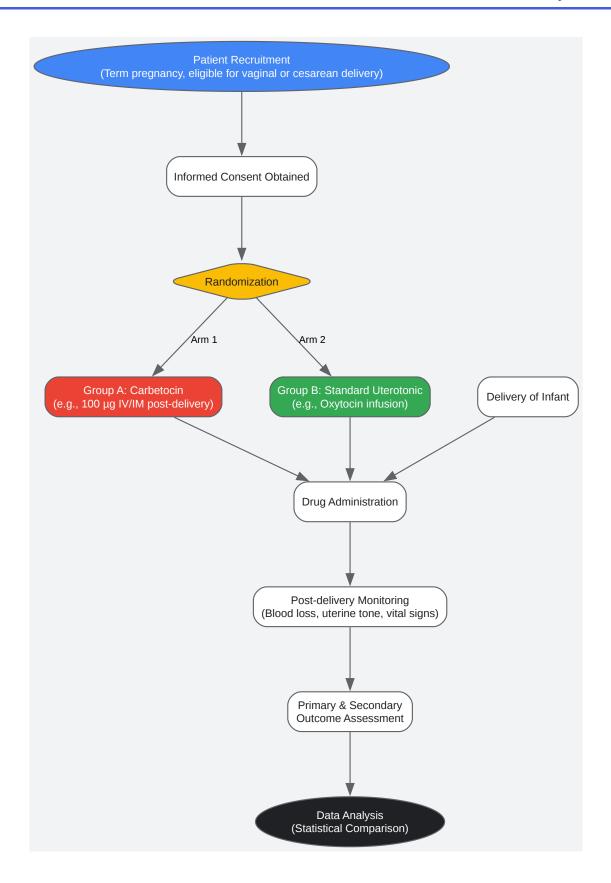
Signaling Pathways and Experimental Workflow Signaling Pathway of Uterotonics

Carbetocin, as a synthetic analogue of oxytocin, exerts its effect through the same signaling pathway. Both molecules bind to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the uterus.[19][20][21] This binding initiates a cascade of intracellular events, primarily through the Gq/PLC/IP3 pathway, leading to an increase in intracellular calcium concentration and subsequent myometrial contraction.[18]









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